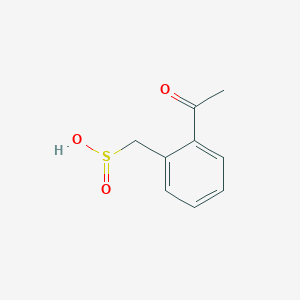
(2-Acetylphenyl)methanesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetylphenyl)methanesulfinic acid is an organosulfur compound with a unique structure that combines an acetyl group and a methanesulfinic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylphenyl)methanesulfinic acid typically involves the reaction of 2-acetylphenyl sulfone with reducing agents. One common method is the reduction of 2-acetylphenyl sulfone using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation of 2-acetylphenyl sulfone. This process can be optimized for large-scale production by adjusting parameters like temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Acetylphenyl)methanesulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced sulfur-containing compounds.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
(2-Acetylphenyl)methanesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2-Acetylphenyl)methanesulfinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The sulfinic acid moiety can act as a nucleophile or electrophile, depending on the reaction conditions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler analog with a sulfonic acid group instead of a sulfinic acid group.
Benzene sulfonic acid: Another related compound with a sulfonic acid group attached to a benzene ring.
Phenylmethanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness
(2-Acetylphenyl)methanesulfinic acid is unique due to the presence of both an acetyl group and a methanesulfinic acid moiety on the same phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
92912-36-2 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(2-acetylphenyl)methanesulfinic acid |
InChI |
InChI=1S/C9H10O3S/c1-7(10)9-5-3-2-4-8(9)6-13(11)12/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
VIHFGYMNNZWFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


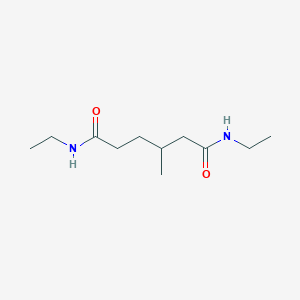
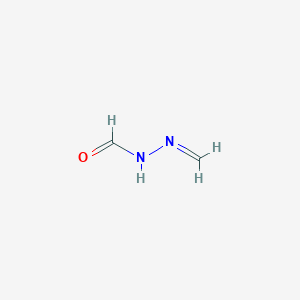
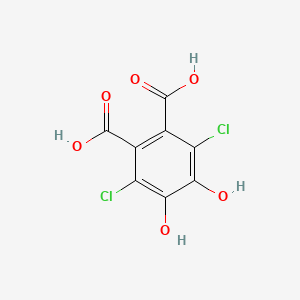
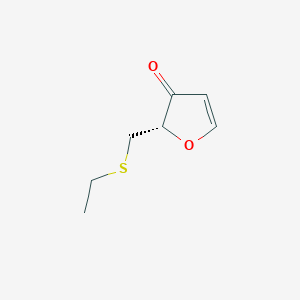
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
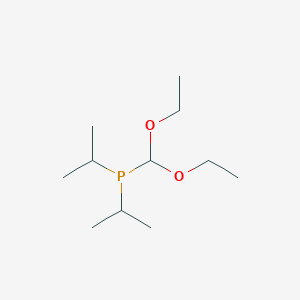
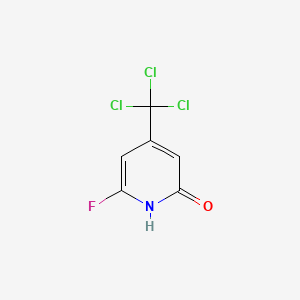
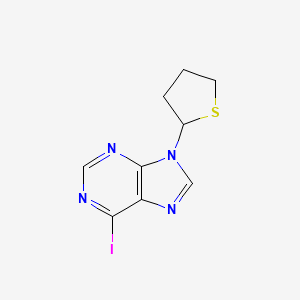
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
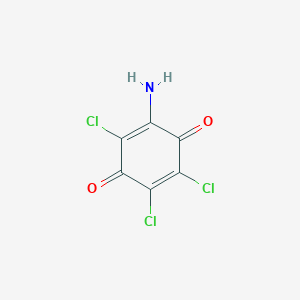

![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
